molecular formula C16H18N2O5S2 B2885890 2-(4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034340-72-0

2-(4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2885890
CAS RN: 2034340-72-0
M. Wt: 382.45
InChI Key: JFRXJZXXWVDBNQ-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide, also known as TA-8995, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in preclinical studies.

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound of interest, has shown promising results in cancer therapy. These compounds have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. One analog exhibited comparable potency to BPTES, suggesting potential in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, has been explored using immobilized lipase. This process demonstrates the importance of selective acetylation techniques in the synthesis of biologically active compounds, potentially relevant to the synthesis and modification of complex organic compounds including 2-(4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide (Magadum & Yadav, 2018).

Antioxidant and Radical Scavenging Activity

Phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate have been studied for their antioxidant properties and ability to inhibit lipid peroxidation. These compounds, through their interaction with free radicals, suggest a pathway for researching novel antioxidants that could include structurally related compounds for medical or chemical applications (Dinis, Maderia, & Almeida, 1994).

properties

IUPAC Name

2-[4-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-11(19)15-7-4-13(24-15)8-9-18-25(21,22)14-5-2-12(3-6-14)23-10-16(17)20/h2-7,18H,8-10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRXJZXXWVDBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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